molecular formula C10H14N4 B7785255 1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole CAS No. 1006348-80-6

1'-ethyl-3',5'-dimethyl-1H,1'H-3,4'-bipyrazole

Cat. No.: B7785255
CAS No.: 1006348-80-6
M. Wt: 190.25 g/mol
InChI Key: HQCVXKFAIQCKNG-UHFFFAOYSA-N
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Description

1’-Ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole is a heterocyclic compound characterized by the presence of two pyrazole ringsThe molecular formula of 1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole is C11H14N4O2, and it has a molecular weight of 234.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole typically involves the reaction of 3,5-dimethylpyrazole with ethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the nitrogen atom of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1’-Ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-Ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of 1’-ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which facilitate its binding to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects .

Comparison with Similar Compounds

  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Comparison: 1’-Ethyl-3’,5’-dimethyl-1H,1’H-3,4’-bipyrazole is unique due to the presence of two pyrazole rings, which enhances its ability to form intermolecular interactions. This structural feature distinguishes it from other similar compounds, which may only contain a single pyrazole ring .

Properties

IUPAC Name

1-ethyl-3,5-dimethyl-4-(1H-pyrazol-5-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-4-14-8(3)10(7(2)13-14)9-5-6-11-12-9/h5-6H,4H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCVXKFAIQCKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=CC=NN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262631
Record name 1′-Ethyl-3′,5′-dimethyl-3,4′-bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-80-6
Record name 1′-Ethyl-3′,5′-dimethyl-3,4′-bi-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Ethyl-3′,5′-dimethyl-3,4′-bi-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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